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Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the compound 1-methyl-3-nitro-5-propoxybenzene. Due to the absence of publicly

available experimental data for this specific molecule, this document presents a detailed,

predicted spectroscopic profile based on established principles and data from structurally

analogous compounds. This includes predicted data for Proton Nuclear Magnetic Resonance

(¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such

data are also provided to guide researchers in their own analyses. This document is intended

to serve as a valuable resource for scientists involved in the synthesis, identification, and

characterization of novel organic compounds.

Introduction
1-Methyl-3-nitro-5-propoxybenzene is an aromatic organic compound featuring a benzene

ring substituted with a methyl group, a nitro group, and a propoxy group. The relative positions

of these functional groups are expected to significantly influence the molecule's electronic

environment and, consequently, its spectroscopic signatures. Understanding these

spectroscopic characteristics is crucial for its unambiguous identification, purity assessment,

and for predicting its chemical behavior in various applications, including drug development
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and materials science. This guide synthesizes the predicted spectroscopic data to facilitate its

identification and characterization.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-methyl-3-nitro-5-
propoxybenzene. These predictions are derived from established chemical shift and

fragmentation principles, as well as by analogy to similar compounds.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data for 1-Methyl-3-nitro-5-propoxybenzene (in CDCl₃,

400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 - 7.7 m 2H Ar-H

~7.2 - 7.4 m 1H Ar-H

~4.01 t 2H -O-CH₂-CH₂-CH₃

~2.45 s 3H Ar-CH₃

~1.85 sextet 2H -O-CH₂-CH₂-CH₃

~1.05 t 3H -O-CH₂-CH₂-CH₃

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectral Data for 1-Methyl-3-nitro-5-propoxybenzene (in CDCl₃,

100 MHz)
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Chemical Shift (δ) ppm Assignment

~160 C-O

~149 C-NO₂

~140 C-CH₃

~125 Ar-CH

~118 Ar-CH

~110 Ar-CH

~70 -O-CH₂-

~22 Ar-CH₃

~22 -CH₂-CH₂-CH₃

~10 -CH₃

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for 1-Methyl-3-nitro-5-propoxybenzene

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2960-2850 Strong Aliphatic C-H Stretch

~1590, ~1470 Medium-Strong Aromatic C=C Bending

~1530, ~1350 Strong
N-O Asymmetric & Symmetric

Stretch (NO₂)

~1250 Strong Aryl-O-C Asymmetric Stretch

~1050 Strong Aryl-O-C Symmetric Stretch

~880-820 Strong
C-H Out-of-plane Bending

(Aromatic)
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Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 1-Methyl-3-nitro-5-propoxybenzene

m/z Relative Intensity Assignment

~195 High [M]⁺ (Molecular Ion)

~166 Medium [M - C₂H₅]⁺

~153 Medium [M - C₃H₆]⁺

~149 High [M - NO₂]⁺

~121 Medium [M - NO₂ - CO]⁺

~91 Medium [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed, standard operating procedures for the acquisition of spectroscopic

data for a novel organic compound such as 1-methyl-3-nitro-5-propoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Tune and shim the probe for the sample.

Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 second, and

16 scans.

Process the data with a line broadening of 0.3 Hz.
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Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate all signals and determine the multiplicity of each.

¹³C NMR Acquisition:

Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds,

and 1024 scans.

Utilize proton decoupling to simplify the spectrum.

Process the data with a line broadening of 1 Hz.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the clean ATR crystal.

Collect the sample spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add 32 scans to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source

coupled to a Gas Chromatograph (GC) for sample introduction.
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Data Acquisition:

Inject 1 µL of the sample solution into the GC-MS system.

Use a suitable temperature program for the GC to ensure separation and elution of the

compound.

Acquire the mass spectrum in the EI mode with an ionization energy of 70 eV.

Scan a mass range from m/z 40 to 500.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly

synthesized compound.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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